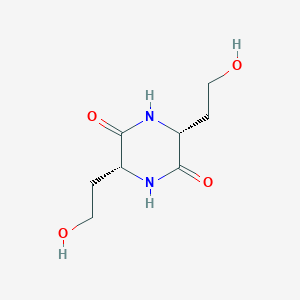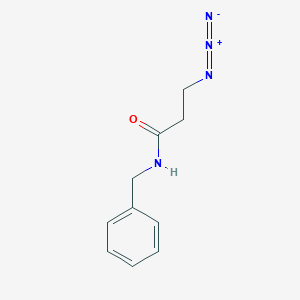
3-azido-N-benzylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-N-benzylpropanamide is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity The compound consists of a benzyl group attached to a propanamide backbone, with an azide group at the third position of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group (such as a halide) on the propanamide is replaced by an azide ion (N₃⁻) using sodium azide (NaN₃) as the azide source . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 3-azido-N-benzylpropanamide may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Continuous flow processes offer advantages in terms of reaction control, safety, and scalability. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Azido-N-benzylpropanamide undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Reduction: Formation of N-benzylpropanamide.
Substitution: Formation of various azido-substituted derivatives.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
3-Azido-N-benzylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags via click chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-azido-N-benzylpropanamide is primarily related to its azide group, which can undergo various chemical transformations. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Azido-1-propanamine: Similar structure but lacks the benzyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Benzyl azide: Contains the azide group directly attached to the benzyl ring, differing in reactivity and applications.
3-Azido-1-propanol: Similar backbone but with a hydroxyl group instead of an amide, affecting its chemical properties and reactivity.
Uniqueness
3-Azido-N-benzylpropanamide’s unique combination of the azide group, benzyl group, and amide functionality imparts distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
Properties
IUPAC Name |
3-azido-N-benzylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-14-13-7-6-10(15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHYLWNLRWTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate](/img/structure/B8138431.png)
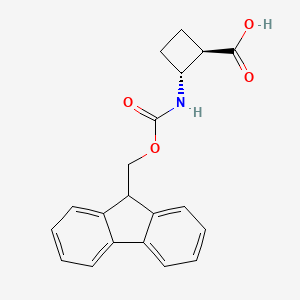


![Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B8138472.png)
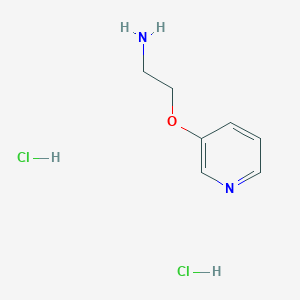
![9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole](/img/structure/B8138486.png)
![5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid](/img/structure/B8138490.png)
![(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B8138496.png)
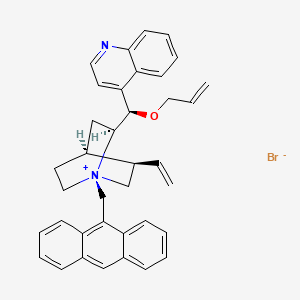
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid](/img/structure/B8138523.png)

